4,6-Dichloroquinolin-8-amine
Overview
Description
4,6-Dichloroquinolin-8-amine is an organic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an amine group at the 8th position. This compound is a white to pale yellow solid and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloroquinolin-8-amine can be synthesized through several methods. One common synthetic route involves the reduction of 4,6-dichloro-8-nitroquinoline using iron in water and acetic acid at 100°C for 0.5 hours . Another method includes the cyclization of 4,6-dichloro-2-nitroaniline with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloroquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Iron powder in the presence of acetic acid is a typical reducing agent.
Major Products Formed
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinolines.
Scientific Research Applications
4,6-Dichloroquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial drugs and other pharmaceuticals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloroquinolin-8-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, which is toxic to the parasite . This mechanism is similar to that of other quinoline-based antimalarial drugs.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.
Uniqueness
4,6-Dichloroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal and industrial chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
4,6-dichloroquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTOJRBLAXLGGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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